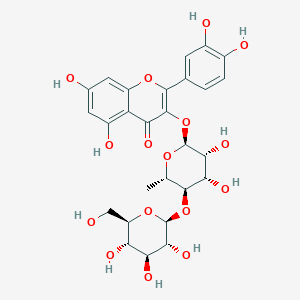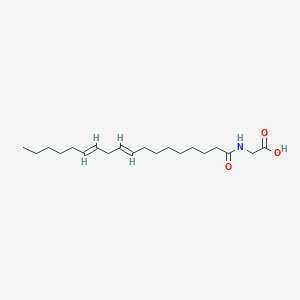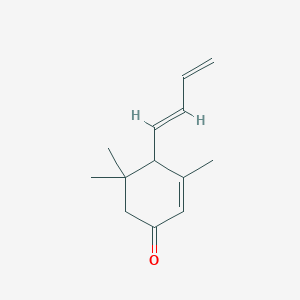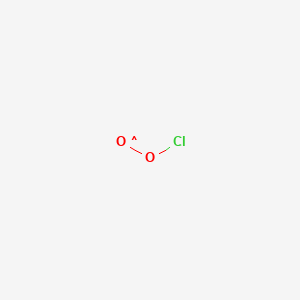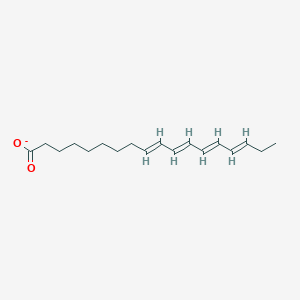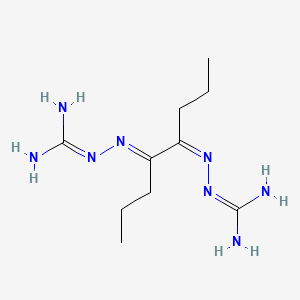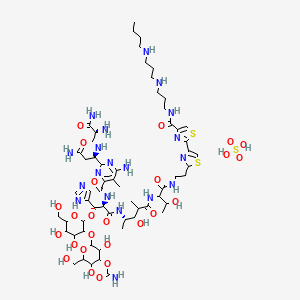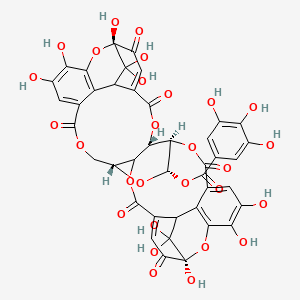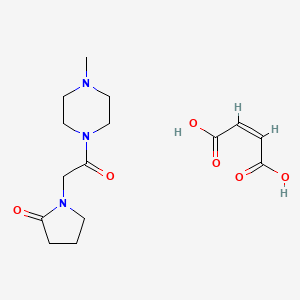![molecular formula C17H21BrN2O3 B1235143 2-BROMO-N-(2-{[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]AMINO}ETHYL)ACETAMIDE CAS No. 59479-82-2](/img/structure/B1235143.png)
2-BROMO-N-(2-{[2-HYDROXY-3-(NAPHTHALEN-1-YLOXY)PROPYL]AMINO}ETHYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a naphthyloxy group, a hydroxy group, and a bromoacetyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine typically involves multiple steps. One common method starts with the reaction of α-naphthol with epichlorohydrin in the presence of a base such as sodium hydroxide to form 2-(1-naphthyloxy)propan-1-ol. This intermediate is then reacted with ethylenediamine to introduce the ethylenediamine moiety. Finally, the compound is brominated using bromoacetyl bromide to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromoacetyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine involves its interaction with specific molecular targets. The hydroxy and bromoacetyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The naphthyloxy group may also contribute to the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-(1-naphthyloxy)propyl methacrylate: Similar structure but lacks the bromoacetyl group.
N-(2-Hydroxy-3-(2-naphthyloxy)propyl)-N’-bromoacetylethylenediamine: Isomeric compound with a different position of the naphthyloxy group.
Uniqueness
N-(2-Hydroxy-3-(1-naphthyloxy)propyl)-N’-bromoacetylethylenediamine is unique due to the presence of both the naphthyloxy and bromoacetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propriétés
Numéro CAS |
59479-82-2 |
|---|---|
Formule moléculaire |
C17H21BrN2O3 |
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
2-bromo-N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]acetamide |
InChI |
InChI=1S/C17H21BrN2O3/c18-10-17(22)20-9-8-19-11-14(21)12-23-16-7-3-5-13-4-1-2-6-15(13)16/h1-7,14,19,21H,8-12H2,(H,20,22) |
Clé InChI |
BBYDRQMXLVAJSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(CNCCNC(=O)CBr)O |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2OCC(CNCCNC(=O)CBr)O |
Synonymes |
N-(2-hydroxy-3-(1-naphthyloxy)propyl)-N'-bromoacetylethylenediamine NHNP-NBE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


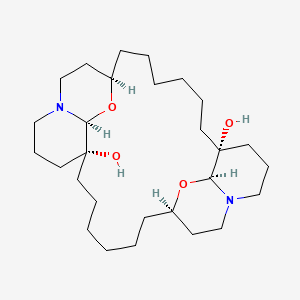
![(3S,4aS,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1235064.png)
